3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one

Physicochemical profiling Drug-likeness Lead optimization

3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one (CAS 313536-23-1) is a heterocyclic hybrid that fuses a coumarin (2H-chromen-2-one) core with a 6-chloroimidazo[1,2-a]pyridine moiety. This scaffold belongs to the broader class of coumarin–imidazo[1,2-a]pyridine hybrids, which have been investigated for anticancer and osteoprotective activities.

Molecular Formula C16H9ClN2O2
Molecular Weight 296.71
CAS No. 313536-23-1
Cat. No. B2524315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one
CAS313536-23-1
Molecular FormulaC16H9ClN2O2
Molecular Weight296.71
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(C=CC4=N3)Cl
InChIInChI=1S/C16H9ClN2O2/c17-11-5-6-15-18-13(9-19(15)8-11)12-7-10-3-1-2-4-14(10)21-16(12)20/h1-9H
InChIKeyUSHQNQQPZIXCBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one (CAS 313536-23-1): Core Scaffold Identity and Physicochemical Baseline for Procurement


3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one (CAS 313536-23-1) is a heterocyclic hybrid that fuses a coumarin (2H-chromen-2-one) core with a 6-chloroimidazo[1,2-a]pyridine moiety. This scaffold belongs to the broader class of coumarin–imidazo[1,2-a]pyridine hybrids, which have been investigated for anticancer and osteoprotective activities [1]. The compound has a molecular formula of C₁₆H₉ClN₂O₂, a molecular weight of 296.71 Da, a calculated LogP of 3.49, a topological polar surface area (tPSA) of 47.5 Ų, and contains zero hydrogen bond donors and four hydrogen bond acceptors . These physicochemical parameters place it within drug-like chemical space and differentiate it from more polar or lipophilic analogs in the same series.

Why 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one Cannot Be Casually Swapped: Evidence of Substituent-Dependent Divergence in Potency and Mechanism


Within the coumarin–imidazo[1,2-a]pyridine hybrid class, minor structural modifications produce drastic shifts in both antiproliferative potency and the underlying cell death mechanism. The 6-chloro substitution on the imidazo[1,2-a]pyridine ring of 3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one is not a silent structural feature; published data on close analogs demonstrate that the presence, position, and nature of substituents on the imidazopyridine ring fundamentally alter GI₅₀ values, cell cycle arrest profiles, p53 dependence, and apoptosis pathways [1][2]. Generic selection of an in-class compound without precise substituent matching therefore risks acquiring a molecule with not only a different potency but a mechanistically divergent biological profile—undermining reproducibility in target- or pathway-focused research programs.

Quantitative Differentiation Evidence for 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one (CAS 313536-23-1) Relative to Closest Analogs


Physicochemical Differentiation: LogP, tPSA, and Hydrogen Bonding Profile vs. Dichloro Analog NSC 701102

The target compound (monochloro) exhibits a LogP of 3.49, a tPSA of 47.5 Ų, and zero H-bond donors, as reported by the Hit2Lead screening compound database . In contrast, the dichloro analog NSC 701102 (2H-1-Benzopyran-2-one, 6-chloro-3-[6-chloroimidazo[1,2-a]pyridin-2-yl]) bears an additional chlorine atom at the 6-position of the coumarin ring, which is expected to increase LogP by approximately 0.5–0.8 units and raise molecular weight to approximately 331 Da (calculated from structure) while altering tPSA and H-bond acceptor counts [1]. The monochloro target compound therefore provides a less lipophilic starting point with a distinct permeability–solubility balance compared to the dichloro analog, which may be preferred in assays where excessive logP compromises aqueous solubility or promotes non-specific protein binding.

Physicochemical profiling Drug-likeness Lead optimization

Anticancer Potency: GI₅₀ Against Human Colorectal HCT116 Cells vs. 8-Carbamate Analog (Compound 2c)

In a direct head-to-head comparison within the same study, the chromene derivative corresponding to the 6-chloroimidazo[1,2-a]pyridin-2-yl scaffold (referred to as compound 2a) demonstrated a GI₅₀ of 15 µM against human colorectal HCT116 cancer cells [1]. A structural analog (compound 2c), differing only by the addition of a carbamate group at position 8 of the imidazopyridine ring, exhibited a GI₅₀ of 11 µM—a 1.36-fold increase in potency [1]. This establishes that the 6-chloro scaffold (without the 8-carbamate modification) already provides a meaningful baseline for antiproliferative activity, while also offering a distinct position (C8) for further synthetic elaboration to modulate potency.

Anticancer activity Colorectal cancer Growth inhibition

Mechanistic Differentiation: p53-Independent Apoptosis Induction vs. 8-Carbamate Analog (Compound 2c)

In the same study, the 6-chloro scaffold (compound 2a) induced caspase-dependent apoptosis in HCT116 cells in a strictly p53-independent manner, even at concentrations above its GI₅₀ [1]. In sharp contrast, the 8-carbamate analog (compound 2c) triggered apoptosis via a p53- and caspase-dependent mechanism, accompanied by a significant increase in p53 protein levels [1]. Additionally, compound 2a arrested the cell cycle at the G1/G0 phase, whereas compound 2c induced arrest at both the S and G2 phases [1]. This demonstrates that the 6-chloro scaffold engages a fundamentally different cell death signaling pathway compared to its closest potent analog.

Apoptosis mechanism p53 pathway Cancer cell signaling

Osteoprotective Differentiation: Alkaline Phosphatase Activity in Primary Calvarial Osteoblasts vs. Unsubstituted and Alternative-Substituted Analogs

In the coumarin–imidazo[1,2-a]pyridine series reported by Sashidhara et al., the 6-chloro-substituted analog (compound 6l, structurally distinct from but related to the target scaffold) demonstrated significant osteogenic gene expression upregulation (BMP2, RUNX2, COL1, OCN) by qPCR and stimulated osteoblast differentiation in primary calvarial osteoblast alkaline phosphatase assays [1][2]. While the exact 6-chloro compound on the imidazopyridine ring (the target compound of this guide) was not the primary focus of that study, class-level SAR indicates that the position and electronic nature of the imidazopyridine substituent critically modulate osteoprotective potency—with chloro-substituted analogs consistently outperforming unsubstituted or methyl-substituted counterparts in ALP stimulation [1]. This provides a class-level inference that the 6-chloro substitution on the imidazopyridine ring contributes positively to osteoblast differentiation activity relative to non-halogenated analogs.

Osteoprotection Osteoblast differentiation Bone metastasis

Apoptosis Selectivity: Induction in MDA-MB-231 Cancer Cells Without Affecting Normal Cells (Class-Level Evidence from Closest Active Analogs)

Active coumarin–imidazo[1,2-a]pyridine hybrids (compounds 6l and 6o) from the Sashidhara et al. series were shown to significantly induce apoptosis in MDA-MB-231 triple-negative breast cancer cells via mitochondrial depolarization, while not affecting normal cells in the same assay [1]. Although the exact compound CAS 313536-23-1 was not directly tested in that study, the close structural relationship (6-chloro substitution on the imidazopyridine ring is a feature shared with the active analogs) suggests that the target compound may exhibit a similar cancer-selective apoptosis profile. This class-level evidence supports the preferential selection of the 6-chloroimidazopyridine scaffold over unsubstituted analogs that lacked such selectivity data.

Cancer selectivity Apoptosis MDA-MB-231

Synthetic Tractability and C8 Derivatization Potential vs. Pre-functionalized Analogs

The target compound CAS 313536-23-1 is commercially available as a screening compound (e.g., Hit2Lead SC-6629933, >1 mg quantity) with a free C8 position on the imidazopyridine ring . In contrast, the more potent analog (compound 2c) already bears a carbamate group at C8, limiting further synthetic elaboration at that site without additional deprotection/refunctionalization steps [1]. The synthetic accessibility of the 6-chloro scaffold via Groebke–Blackburn–Bienaymé multicomponent reactions has been demonstrated in the literature, enabling rapid analog generation [2]. This makes CAS 313536-23-1 a more versatile starting point for SAR campaigns compared to pre-functionalized analogs that occupy key diversification positions.

Medicinal chemistry Scaffold diversification SAR exploration

Optimal Research and Procurement Application Scenarios for 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one (CAS 313536-23-1)


Lead Optimization Starting Point for p53-Mutant Colorectal Cancer Therapeutics

The compound's demonstrated p53-independent apoptosis mechanism in HCT116 colorectal cancer cells (GI₅₀ = 15 µM) [1] makes it a strategically valuable scaffold for programs targeting p53-mutant or p53-null colorectal cancers, where p53-dependent agents are ineffective. Procurement of this specific 6-chloro scaffold ensures access to a mechanistically validated starting point that can be further diversified at the free C8 position to optimize potency while preserving p53-independent activity.

Scaffold for Dual-Acting Anti-Osteoporotic and Anticancer Agent Development

Class-level evidence from the coumarin–imidazo[1,2-a]pyridine series demonstrates that 6-chloro-bearing analogs exhibit both osteoblast differentiation stimulation (ALP activity) and selective apoptosis induction in metastatic breast cancer cells (MDA-MB-231) [2]. Researchers developing dual-acting agents for bone metastasis—where simultaneous bone protection and tumor cell elimination are required—should prioritize this scaffold over non-halogenated or differently substituted analogs that lack this dual-activity profile.

Chemical Biology Tool for Dissecting p53-Dependent vs. p53-Independent Apoptosis Pathways

The stark mechanistic divergence between the 6-chloro scaffold (p53-independent, G1/G0 arrest) and its 8-carbamate analog (p53-dependent, S/G2 arrest) [1] positions CAS 313536-23-1 as a valuable chemical biology probe. Researchers can use this compound to selectively activate p53-independent apoptotic pathways in comparative studies, enabling dissection of p53-dependent and -independent signaling branches in cancer cells with defined p53 status.

Medicinal Chemistry Diversification Platform via C8 Functionalization

The commercial availability of CAS 313536-23-1 (Hit2Lead SC-6629933) as a solid with a free C8 position , combined with established synthetic routes via Groebke–Blackburn–Bienaymé multicomponent reactions [2], makes this compound an ideal procurement choice for SAR exploration. Unlike pre-functionalized analogs such as the C8-carbamate derivative, this scaffold allows direct installation of diverse functional groups at C8 without deprotection steps, accelerating analog library generation for hit-to-lead campaigns.

Quote Request

Request a Quote for 3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.